Morpholine vs. (S)-3-Hydroxypyrrolidine at R3: Lipophilicity and Potency Trade-off in NAPE-PLD Inhibition
In the NAPE-PLD inhibitor series, the morpholine substituent at the pyrimidine 6-position provides a balanced lipophilicity (cLogP ~1.7) that is favorable for CNS penetration, but at the cost of reduced potency compared to the more polar (S)-3-hydroxypyrrolidine. Replacing morpholine with (S)-3-hydroxypyrrolidine increased inhibitory activity by approximately 10-fold (pIC50 shift from ~6.1 to 7.1) while reducing cLogP, affording the lead compound LEI-401 (Ki = 27 nM) [1]. The target compound retains the morpholine, positioning it as a less potent but more lipophilic starting point suitable for programs where CNS penetration is a primary requirement.
| Evidence Dimension | NAPE-PLD pIC50 and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | pIC50 ~6.1 (estimated from morpholine-containing intermediate); cLogP ~1.7 |
| Comparator Or Baseline | LEI-401: pIC50 = 7.14 ± 0.04 (Ki = 27 nM); cLogP reduced relative to morpholine analog |
| Quantified Difference | Approximately 10-fold lower potency; higher cLogP by ~0.5–1.0 log units |
| Conditions | Enzymatic NAPE-PLD inhibition assay; cLogP calculated using ChemDraw |
Why This Matters
Procurement decisions must consider the potency–lipophilicity trade-off: the target compound offers a CNS-favorable profile at the expense of potency, making it preferable for blood-brain barrier penetration screens where LEI-401's polarity may limit exposure.
- [1] Mock, J. et al. (2020) 'Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N‑Acylphosphatidylethanolamine Phospholipase D', Journal of Medicinal Chemistry, 64(1), pp. 481–515. doi: 10.1021/acs.jmedchem.0c01571. View Source
